7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by a fused chromenopyrrole scaffold. The core structure consists of a chromene ring fused with a pyrrole-dione system, functionalized with substituents at positions 1, 2, and 5. This compound features a 4-hydroxyphenyl group at position 1, a 2-chlorobenzyl moiety at position 2, and a chlorine atom at position 6.
The synthesis of analogous compounds typically employs a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in . This method enables the generation of diverse libraries (223 examples reported) with variable substituents, facilitating structure-activity relationship studies .
Properties
Molecular Formula |
C24H15Cl2NO4 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
7-chloro-2-[(2-chlorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H15Cl2NO4/c25-15-7-10-19-17(11-15)22(29)20-21(13-5-8-16(28)9-6-13)27(24(30)23(20)31-19)12-14-3-1-2-4-18(14)26/h1-11,21,28H,12H2 |
InChI Key |
VSFFRFMQJKCXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of chloro, benzyl, and hydroxyphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, benzyl halides, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloro groups can be reduced to form corresponding dechlorinated compounds.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dechlorinated compounds, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from , focusing on substituent effects, spectroscopic data, and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects on Melting Points :
- Compound 4{8–11-24} (2-phenethyl, 7-Cl) exhibits a higher melting point (>295 °C) compared to 4{9–5-21} (2-furan-2-ylmethyl, 6-Me, 7-Cl; 276–279 °C). This suggests that bulky aromatic substituents (e.g., phenethyl) enhance crystallinity and intermolecular interactions compared to heteroaromatic groups (e.g., furan) .
Spectroscopic Trends :
- IR spectra for all compounds show strong C=O stretches near 1700 cm⁻¹, consistent with the pyrrole-dione moiety.
- ¹H NMR signals for hydroxyl groups (δ ~9.5) and aromatic protons (δ 7.5–7.9) are conserved across analogs, with shifts influenced by electron-withdrawing/donating substituents .
Synthetic Accessibility: Yields for 4{8–11-24} (72%) and 4{9–5-21} (62%) indicate that phenethyl and furan-2-ylmethyl substituents are compatible with the MCR protocol.
Elemental Composition: Higher chlorine content in 4{8–11-24} (8.21%) and 4{9–5-21} (8.40%) compared to non-chlorinated analogs underscores the impact of halogenation on molecular weight and polarity .
Biological Activity
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical structure, synthesis methods, and biological effects, particularly focusing on its antitumor properties and interactions with cellular mechanisms.
Chemical Structure
The molecular formula of the compound is C19H17ClN2O3. The structure includes a chromeno-pyrrole core which is known for various pharmacological activities. The presence of chlorine and hydroxyl groups in the structure may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have developed efficient synthetic routes that allow for the creation of libraries of related compounds with varying substituents to assess their biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrrole and chromeno-pyrrole have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | GI50 (M) |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10⁻⁸ |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6 × 10⁻⁸ |
| 7-Chloro derivative | TBD | TBD |
The mechanism through which these compounds exert their antitumor effects often involves interaction with key signaling pathways. Studies suggest that they may inhibit tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer proliferation and survival. Molecular docking studies have shown that these compounds can form stable complexes with ATP-binding sites of these receptors .
Antioxidant Properties
In addition to their antitumor activity, some derivatives have been reported to possess antioxidant properties. This is particularly relevant as oxidative stress is a contributing factor in cancer progression. Compounds that can scavenge free radicals may offer protective effects against cellular damage associated with cancer .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Case Study on Colon Cancer : A study involving a series of pyrrole derivatives demonstrated their efficacy in inhibiting tumor growth in rat models induced with chemically induced colon cancer. The compounds showed low toxicity and significant inhibition rates compared to control groups .
- Molecular Interaction Studies : In vitro studies using cyclic current-voltage characteristics revealed that certain derivatives could alter membrane conductance, indicating potential interactions with lipid bilayers that could affect cell signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-hydroxybenzaldehyde), and substituted benzylamines. Key steps include:
- Condensation under reflux in ethanol or DMSO with catalytic acid/base.
- Isolation via column chromatography using silica gel and ethyl acetate/hexane eluents.
- Yield optimization through stoichiometric adjustments (e.g., 1.0 eq. of dihydrochromeno-pyrrole precursor with 3–7 eq. of nucleophilic agents like hydrazine hydrate) .
Q. How should researchers approach the spectroscopic characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm lactone (C=O ~1700 cm⁻¹) and phenolic -OH (broad peak ~3386 cm⁻¹) groups .
- NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.95–6.75 ppm) and diastereotopic hydrogens (δ 5.46 ppm for the chromene ring). ¹³C NMR should highlight carbonyl carbons (δ ~171.9 ppm) and aromatic carbons (δ 155–116 ppm) .
- Mass Spectrometry : Validate molecular weight via APSI MS (e.g., [M+1]⁺ at 432.0) and elemental analysis for C, H, Cl, and N .
Q. What solvent systems and reaction conditions optimize the yield of this compound?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance reactivity for cyclization steps. Ethanol/water mixtures improve precipitation during purification .
- Temperature : Reflux (80–100°C) for 8–12 hours ensures complete ring closure.
- Catalysts : Use p-toluenesulfonic acid (PTSA) or triethylamine to accelerate imine formation .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer :
- Challenge : Low solubility in common organic solvents.
- Solution : Use gradient elution in chromatography (e.g., 10–50% ethyl acetate in hexane) or recrystallization from DMSO/water .
- Purity Validation : Compare melting points (>295°C) and HPLC retention times against standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with XRD-derived bond lengths/angles (e.g., C=O bond distance ~1.21 Å) .
- Reactivity Prediction : Simulate nucleophilic attack sites using Fukui indices or MD simulations to guide functionalization .
Q. What strategies resolve contradictions in NMR and IR spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals (e.g., δ 7.13 ppm multiplet).
- IR-NMR Synergy : Correlate C=O stretches with carbonyl carbon shifts in ¹³C NMR. Discrepancies may indicate tautomerism or solvent effects .
Q. What experimental designs enable diversification of the chromeno-pyrrole-dione core for structure-activity studies?
- Methodological Answer :
- Substrate Scope : Replace 2-chlorobenzyl with phenethyl or [2-(dimethylamino)ethyl] groups via reductive amination .
- High-Throughput Screening : Use robotic liquid handlers to test 96-well plates with varied aldehydes/amines. Monitor yields via LC-MS .
Q. How do variations in substituents (e.g., chlorobenzyl vs. phenethyl) influence the compound's physicochemical properties?
- Methodological Answer :
- LogP Analysis : Measure partition coefficients to assess hydrophobicity (e.g., chlorobenzyl increases logP vs. hydroxylated analogs).
- Thermal Stability : DSC/TGA reveals melting points and decomposition profiles (e.g., phenethyl derivatives show lower mp than chlorobenzyl) .
Q. What methodologies integrate high-throughput experimentation with computational reaction path searches for optimizing synthesis?
- Methodological Answer :
- Workflow :
Use quantum chemical calculations (e.g., GRRM17) to identify low-energy reaction pathways.
Validate computationally predicted conditions (solvent, catalyst) via automated parallel reactors.
Apply machine learning to correlate reaction parameters (e.g., temperature, stoichiometry) with yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
